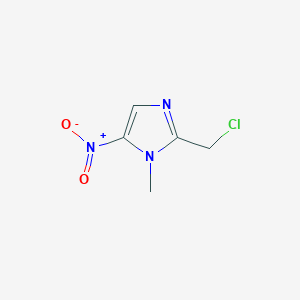

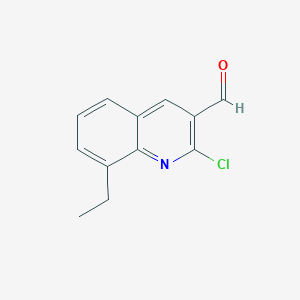

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for “2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole” is not available .Chemical Reactions Analysis

The chemical reactions involving “2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties of “2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole” are not available .Applications De Recherche Scientifique

Organic Synthesis

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole: is a valuable intermediate in organic synthesis. Its chloromethyl group is highly reactive, making it suitable for various chemical transformations. It can be used to synthesize heterocyclic compounds, which are prevalent in many pharmaceuticals . The nitro group in this compound can also undergo reduction reactions to form corresponding amino derivatives, which are pivotal in creating a wide range of bioactive molecules.

Pharmaceutical Research

In the pharmaceutical industry, this compound’s derivatives are explored for their potential therapeutic properties. For instance, modifications of the imidazole ring can lead to compounds with antifungal, antibacterial, or antiparasitic activities . The nitro group can be a precursor to pharmacophores, which are part of the drug design for targeting specific biological pathways.

Material Science

The chloromethyl and nitro groups present in 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole offer points of functionalization for material scientists. This compound can be used to modify surfaces or create novel polymers with specific properties, such as increased thermal stability or unique electronic attributes .

Catalysis

Catalysts derived from imidazole compounds are significant in accelerating chemical reactions. The chloromethyl group can be used to anchor the imidazole onto solid supports, creating heterogeneous catalysts that are easier to recover and reuse .

Environmental Applications

Imidazole derivatives can be utilized in environmental applications, such as the removal of heavy metals from wastewater. The nitrogen atoms in the imidazole ring can act as chelating agents, binding to metal ions and facilitating their extraction .

Analytical Chemistry

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole: can be used to synthesize fluorescent or chromogenic probes for analytical purposes. These probes can be designed to detect specific ions or molecules, making them useful tools in both research and diagnostic fields .

Safety and Handling

While not a direct application, understanding the safety and handling of this compound is crucial in research settings. It must be handled with care, using appropriate safety equipment and protocols to prevent exposure and environmental contamination .

Regulatory Status

Knowing the regulatory status of 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole is essential for compliance in research and development. Researchers must be aware of any restrictions or guidelines for its use to ensure ethical and legal adherence in their work .

Mécanisme D'action

Target of Action

Related compounds such as zolbetuximab, a first-in-class investigational cldn182-targeted monoclonal antibody, have been shown to target claudin (CLDN) 182 positive tumors .

Mode of Action

Similar chloromethyl compounds have been used in chemical warfare as tearing agents designed to cause temporary blindness . Another compound, 2’-Fluoro-4’-Chloromethyl-Cytidine Triphosphate, has been shown to inhibit viral RNA polymerase .

Biochemical Pathways

Biochemical pathways generally provide an overview of the chemical reactions of cells in various species and organs . They can be classified into anabolic pathways (building polymers) and catabolic pathways (breaking down polymers into their monomers) .

Pharmacokinetics

Two-compartment pharmacokinetic models are often used to explain the absorption and disposition of drugs .

Result of Action

For example, Zolbetuximab has shown promise in the treatment of locally advanced unresectable or metastatic HER2-negative gastric or gastroesophageal junction (GEJ) adenocarcinoma .

Orientations Futures

Propriétés

IUPAC Name |

2-(chloromethyl)-1-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-8-4(2-6)7-3-5(8)9(10)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDISGXFXQFGQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515767 | |

| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | |

CAS RN |

6905-07-3 | |

| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)

![1-Chloro-4-[(3-methylbut-2-EN-1-YL)sulfanyl]benzene](/img/structure/B1600566.png)

![Ethyl 2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B1600570.png)

![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)

![Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B1600576.png)